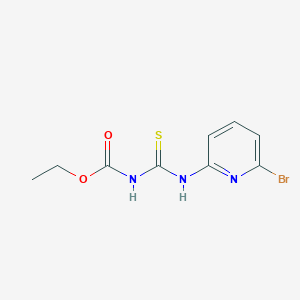
Indium(III) isopropoxide
Overview
Description
Indium(III) isopropoxide is an organometallic compound with the chemical formula In(OCH(CH₃)₂)₃. It is widely utilized as a metal precursor and hydrogen transfer catalyst in chemical reactions, specifically facilitating the conversion of benzylic alcohols to aldehydes or ketones via Oppenauer oxidation . This compound is also used in the preparation of indium oxide-containing films, which find applications in nano-materials and thin films display .
Mechanism of Action
Target of Action
Indium(III) isopropoxide is an organo-metallic compound . It primarily targets benzylic alcohols, acting as a hydrogen transfer catalyst .
Mode of Action
The compound interacts with its targets through a process known as Oppenauer oxidation . This reaction involves the conversion of benzylic alcohols into aldehydes or ketones . The oxidation process is promoted at room temperature using pivalaldehyde as an oxidant .
Biochemical Pathways
It’s known that the compound plays a role in the oppenauer oxidation pathway , which is a crucial process in organic chemistry for the conversion of secondary alcohols to ketones.
Result of Action
The primary result of this compound’s action is the conversion of benzylic alcohols into aldehydes or ketones via Oppenauer oxidation . This transformation is significant in organic chemistry and can be utilized in various applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidation process it catalyzes is promoted at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) isopropoxide can be synthesized by reacting indium trichloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The reaction can be represented as follows:
InCl3+3NaOCH(CH3)2→In(OCH(CH3)2)3+3NaCl
Industrial Production Methods: In industrial settings, this compound is often produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is typically packaged under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Indium(III) isopropoxide undergoes various types of reactions, including:
Oxidation: It can act as a catalyst in the oxidation of primary or secondary alcohols to aldehydes or ketones.
Substitution: It can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Substitution: Various ligands such as thiosemicarbazones and semicarbazones can react with this compound to form new complexes.
Major Products:
Oxidation: The major products are aldehydes or ketones, depending on the starting alcohol.
Substitution: The major products are indium complexes with the new ligands.
Scientific Research Applications
Indium(III) isopropoxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Indium(III) chloride (InCl₃)
- Indium(III) acetate (In(OAc)₃)
- Indium(III) nitrate (In(NO₃)₃)
Comparison: Indium(III) isopropoxide is unique due to its ability to act as a hydrogen transfer catalyst in Oppenauer oxidation reactions, which is not a common property of other indium(III) compounds. Additionally, its use as a precursor for indium oxide-containing films makes it particularly valuable in the field of nano-materials and thin films display .
Properties
IUPAC Name |
indium(3+);propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118240-53-2, 38218-24-5 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38218-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)


![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)



